molecular formula C8H5Cl2FO2 B184380 2,4-Dichloro-5-fluorophenylacetic acid CAS No. 10129-77-8

2,4-Dichloro-5-fluorophenylacetic acid

Cat. No.: B184380
CAS No.: 10129-77-8
M. Wt: 223.02 g/mol
InChI Key: LFLORXCBEGTRHI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorophenylacetic acid is an organic compound with the molecular formula C8H5Cl2FO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-fluorophenylacetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

    Chlorination: Phenylacetic acid is first chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the desired positions.

    Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound to introduce the fluorine atom at the 5 position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluorophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.

Major Products Formed

    Substitution: Various substituted phenylacetic acid derivatives.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products such as alcohols or alkanes.

    Esterification: Esters of this compound.

Scientific Research Applications

2,4-Dichloro-5-fluorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-fluorophenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylacetic acid
  • 5-Fluorophenylacetic acid
  • 2,4-Dichloro-5-fluorobenzoic acid

Uniqueness

2,4-Dichloro-5-fluorophenylacetic acid is unique due to the specific combination of chlorine and fluorine substitutions on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

2-(2,4-dichloro-5-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-5-3-6(10)7(11)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLORXCBEGTRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378844
Record name 2,4-Dichloro-5-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10129-77-8
Record name 2,4-Dichloro-5-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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